molecular formula C27H27N3O3S B2364595 Allyl 5-cyano-2-methyl-6-((2-oxo-2-(p-tolylamino)ethyl)thio)-4-(p-tolyl)-1,4-dihydropyridine-3-carboxylate CAS No. 442556-33-4

Allyl 5-cyano-2-methyl-6-((2-oxo-2-(p-tolylamino)ethyl)thio)-4-(p-tolyl)-1,4-dihydropyridine-3-carboxylate

Cat. No.: B2364595
CAS No.: 442556-33-4
M. Wt: 473.59
InChI Key: JPCISTLFINPRGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure features:

  • An allyl ester at position 2.
  • A p-tolyl group at position 3.
  • A 2-oxo-2-(p-tolylamino)ethylthio substituent at position 4.
  • A cyano group at position 5 and methyl group at position 2.

These functional groups influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

Properties

IUPAC Name

prop-2-enyl 5-cyano-2-methyl-6-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-4-(4-methylphenyl)-1,4-dihydropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3S/c1-5-14-33-27(32)24-19(4)29-26(22(15-28)25(24)20-10-6-17(2)7-11-20)34-16-23(31)30-21-12-8-18(3)9-13-21/h5-13,25,29H,1,14,16H2,2-4H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCISTLFINPRGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)OCC=C)C)SCC(=O)NC3=CC=C(C=C3)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Allyl 5-cyano-2-methyl-6-((2-oxo-2-(p-tolylamino)ethyl)thio)-4-(p-tolyl)-1,4-dihydropyridine-3-carboxylate is a synthetic compound belonging to the dihydropyridine class, known for its diverse biological activities. This article explores its structure, synthesis, and biological effects based on current research findings.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Dihydropyridine core : Provides the backbone for various pharmacological activities.
  • Cyano group (–C≡N) : Enhances reactivity and potential interactions with biological targets.
  • Thioether linkage (–S–) : May influence solubility and bioavailability.

The molecular formula is C21H24N2O3SC_{21}H_{24}N_2O_3S, indicating a complex structure that allows for multiple interactions with biological systems.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions, allowing for precise control over functional groups and stereochemistry. Common methods include:

  • Condensation reactions : To form the dihydropyridine framework.
  • Thioether formation : Introducing the thioether moiety to enhance biological properties.
  • Cyano group incorporation : Utilizing nitriles to modify reactivity.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that derivatives of dihydropyridines can inhibit cancer cell proliferation. For instance, compounds similar to Allyl 5-cyano have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism often involves inducing apoptosis and disrupting cell cycle progression.

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Allyl derivativeMCF-7 (breast)15.0Induces apoptosis
Allyl derivativeA549 (lung)20.5Cell cycle arrest

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various pathogens. Results indicate moderate to high efficacy against both bacterial and fungal strains.

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
E. coli1432
S. aureus1264
C. albicans1516

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Calcium Channel Blockade : Similar dihydropyridines are known calcium channel blockers, which can influence cardiovascular functions and cellular signaling pathways.
  • Enzyme Inhibition : The presence of the cyano group may allow for inhibition of various enzymes involved in metabolic pathways, contributing to its anticancer effects.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • In vitro studies on cancer cells : Research demonstrated that treatment with the compound led to a significant decrease in cell viability in multiple cancer cell lines, suggesting a promising avenue for cancer therapy.
  • Antimicrobial efficacy : A study conducted on hospital-acquired infections showed that derivatives of this compound could effectively reduce bacterial load in vitro, indicating potential as an antibacterial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

Key analogs and their structural differences are summarized below:

Compound Name (IUPAC) Substituent Variations Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Predicted pKa Reference
Allyl 5-cyano-2-methyl-6-((2-oxo-2-(p-tolylamino )ethyl)thio)-4-(p-tolyl )-1,4-dihydropyridine-3-carboxylate (Target) Base structure C₂₈H₂₈N₄O₃S 500.62 Not reported ~13.96 (ester)
Allyl 5-cyano-2-methyl-6-((2-oxo-2-(o-tolylamino )ethyl)thio)-4-(p-tolyl)-1,4-dihydropyridine-3-carboxylate o-Tolylamino vs. p-tolylamino at position 6 C₂₈H₂₈N₄O₃S 500.62 Not reported Similar to target
Methyl 5-cyano-4-(2-ethoxyphenyl )-2-methyl-6-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate Methyl ester at position 3; 2-ethoxyphenyl at position 4 C₂₆H₂₇N₃O₄S 477.58 Not reported 13.96±0.70
AZ331: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide Furyl at position 4; carboxamide at position 3 C₂₈H₂₄N₄O₅S 528.59 Not reported Not reported
Allyl 1-(3-chloro-2-hydroxypropyl)-4-methyl-6-phenyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate Thioxo group; tetrahydropyrimidine core C₁₈H₂₂ClN₃O₃S 395.90 168 Not reported

Key Findings from Comparative Analysis

Substituent Effects on Physicochemical Properties
  • Aryl Group Position : Replacing p-tolyl with o-tolyl () introduces steric hindrance, which may reduce binding affinity in pharmacological targets due to spatial constraints .
  • Heterocyclic Modifications : The thioxo group in ’s compound lowers melting point (168°C) compared to analogs with carbonyl groups, suggesting weaker crystal lattice interactions .
Spectroscopic Characterization
  • NMR and UV Analysis : Structural elucidation of dihydropyridines typically relies on ¹H-NMR and ¹³C-NMR (e.g., ’s isolation of Zygocaperoside), confirming substituent positions and electronic environments .
  • IR Spectroscopy : Key functional groups (e.g., C=O at ~1700 cm⁻¹, CN at ~2188 cm⁻¹) are consistent across analogs () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.